Morphine-6-glucuronide-13C3, 15N, commonly referred to as Morphine-6-glucuronide, is a significant active metabolite of morphine, primarily formed through the enzymatic action of UDP-glucuronosyltransferase 2B7. This compound exhibits analgesic properties that are approximately half as potent as those of morphine itself. It is notable for its potential to accumulate to toxic levels in individuals with renal impairment, highlighting its clinical relevance and the need for careful monitoring in such populations .
Morphine-6-glucuronide is classified as a small molecule and is categorized under investigational drugs. It has not received approval for use in the United States or other major markets, although it is recognized for its pharmacological significance in pain management and opioid pharmacology. The compound's DrugBank ID is DB06409, and its chemical formula is C23H27NO9 .
The synthesis of Morphine-6-glucuronide typically involves the glucuronidation of morphine. This process can be catalyzed by various glucuronyltransferases, with UDP-glucuronic acid serving as the glucuronate donor. In laboratory settings, synthetic approaches may employ recombinant enzymes or chemical methods to achieve the desired glucuronidation at the 6-position of morphine.
A notable synthetic route involves using morphine as a precursor and treating it with UDP-glucuronic acid in the presence of the enzyme UDP-glucuronosyltransferase 2B7. This enzymatic reaction facilitates the transfer of the glucuronic acid moiety to morphine, yielding Morphine-6-glucuronide .
Morphine-6-glucuronide has a complex molecular structure characterized by multiple hydroxyl groups and a glucuronic acid moiety. The molecular weight of Morphine-6-glucuronide is approximately 461.46 g/mol. Its structural formula can be represented as:
The compound's IUPAC name is (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-{[(1S,5R,13R,14S,17R)-10-hydroxy-4-methyl-12-oxa-4-azapentacyclo[9.6.1.0^{1,13}.0^{5,17}.0^{7,18}]octadeca-7(18),8,10,15-tetraen-14-yl]oxy}oxane-2-carboxylic acid .
Morphine-6-glucuronide undergoes various biochemical reactions within the body. The primary reaction involves its formation from morphine through glucuronidation. Additionally, Morphine-6-glucuronide can be hydrolyzed under certain conditions to regenerate morphine or other metabolites.
The pharmacokinetics of Morphine-6-glucuronide indicate that it can be excreted via renal pathways or further metabolized into other compounds. Its interactions with mu-opioid receptors also suggest potential competitive inhibition with other opioids .
Morphine-6-glucuronide acts primarily as an agonist at mu-opioid receptors in the central nervous system. Its analgesic effects are mediated through binding to these receptors, leading to inhibition of pain signaling pathways. Research indicates that Morphine-6-glucuronide may exhibit enhanced potency compared to morphine itself when administered via specific routes such as intrathecal injection.
The compound's mechanism includes modulation of neurotransmitter release and alteration of neuronal excitability in pain pathways. It also interacts with delta and kappa opioid receptors but with varying affinities compared to morphine .
Morphine-6-glucuronide exhibits several notable physical properties:
Chemical analyses reveal that Morphine-6-glucuronide retains lipophilicity compared to other glucuronides due to conformational flexibility between extended and folded forms .
Morphine-6-glucuronide has significant implications in pharmacology and clinical medicine:
CAS No.: 53938-08-2
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.: